BENGHE Foundational & Exploratory

Check Availability & Pricing

In-Depth Technical Guide: DDD853651
(GSK3186899)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK3186899

Cat. No.: B607826

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDD853651, also known as GSK3186899, is a promising preclinical candidate for the
treatment of visceral leishmaniasis (VL), a severe and often fatal parasitic disease.[1][2] This
technical guide provides a comprehensive overview of the chemical structure, properties, and
biological activity of DDD853651. It details the compound's mechanism of action as an inhibitor
of Leishmania donovani Cdc2-related kinase 12 (CRK12), a critical enzyme for parasite
viability.[1] This document also includes available data on its physicochemical properties, in
vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental methodologies

and a proposed signaling pathway are presented to support further research and development
efforts.

Chemical Structure and Properties

DDD853651 is a complex heterocyclic molecule with the molecular formula C19H28F3N703S.
[3] The definitive IUPAC name is not readily available in public literature.

Table 1: Chemical and Physical Properties of DDD853651
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Property Value Reference
Molecular Formula C19H28F3N703S [3]
Molecular Weight 491.53 g/mol [3]
CAS Number 1972617-87-0 [3]
Appearance Solid [3]
Density (for analogue 1) 1.405 g/cm3 (at 150 K) [1]

Biological Activity and Mechanism of Action

DDD853651 is a potent inhibitor of Leishmania donovani Cdc2-related kinase 12 (CRK12).[1]
CRK12 is a cyclin-dependent kinase that is essential for the survival of the parasite.[4] By
inhibiting this enzyme, DDD853651 disrupts critical cellular processes in Leishmania donovani,
leading to parasite death.

Table 2: In Vitro Biological Activity of DDD853651

Cell Line /

Assay . EC50 / IC50 Reference
Organism
L. donovani
Intramacrophage ] )
amastigotes in THP-1 1.4 uM [3]
Assay
cells
Cidal Axenic
L. donovani 0.1 uM [3]

Amastigote Assay

o Mammalian THP-1
Cytotoxicity host cells >50 uM [3]

In Vivo Efficacy

In a mouse model of visceral leishmaniasis, oral administration of DDD853651 at 25 mg/kg
twice daily for 10 days resulted in a 99% reduction in parasite load.[5]
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Pharmacokinetic Properties

Detailed pharmacokinetic parameters for DDD853651 are not fully available in the public
domain. However, studies on precursor compounds indicated that optimization was focused on
improving solubility and metabolic stability to achieve good oral bioavailability.[1] For a related
analogue, compound 15, oral bioavailability was 44%, though with high variability.[1]

Experimental Protocols
Synthesis of DDD853651

A detailed, step-by-step synthesis protocol for DDD853651 is not publicly available. However,
the synthesis has been described through multi-step reaction schemes. A general overview of
the synthetic strategy is as follows:

The synthesis of DDD853651 and its analogues was accomplished via a multi-step process.[1]
Key steps involved the initial formation of amide intermediates from commercially available 2,4-
dichloro-5-pyrimidinecarbonyl chloride and a suitable amine. This was followed by selective
displacement of the pyrimidinyl 4-chloro group using sodium methoxide. The subsequent
displacement of the 2-chloro group with another amine intermediate yielded a core structure.
The final steps involved reactions to introduce the desired functional groups.[1]

In Vitro Intramacrophage Assay

The in vitro activity of DDD853651 against intracellular L. donovani amastigotes was
determined using a high-content imaging assay with differentiated THP-1 cells, a human
monocytic cell line.[1]

Cell Culture: THP-1 cells are cultured and differentiated into macrophages.

e Infection: The differentiated THP-1 cells are infected with L. donovani amastigotes.

o Compound Treatment: Infected cells are treated with various concentrations of DDD853651.
 Incubation: The treated cells are incubated to allow for compound activity.

e Imaging and Analysis: High-content imaging is used to quantify the number of intracellular
amastigotes and host cells to determine the EC50 value.
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In Vivo Efficacy Study in a Mouse Model

The in vivo efficacy was evaluated in a BALB/c mouse model of visceral leishmaniasis.[1]

Infection: Female BALB/c mice are infected with L. donovani amastigotes.

o Treatment: After allowing the infection to establish (e.g., 7 days), mice are treated orally with
DDD853651 (e.g., 25 mg/kg, twice daily for 10 days).

o Parasite Load Determination: At the end of the treatment period, the parasite burden in the
liver is determined, typically by microscopic counting of Leishman-Donovan units (LDUS) or
by quantitative PCR.

» Efficacy Calculation: The percentage of parasite reduction is calculated by comparing the
parasite load in treated mice to that in a vehicle-treated control group.

Signaling Pathway

DDD853651 targets the Cdc2-related kinase 12 (CRK12) in Leishmania donovani. As a cyclin-
dependent kinase, CRK12 is expected to play a crucial role in regulating the cell cycle and
other essential cellular processes through phosphorylation of downstream substrates. Inhibition
of CRK12 by DDD853651 disrupts this signaling cascade, ultimately leading to parasite death.
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Caption: Proposed mechanism of action of DDD853651 on the Leishmania donovani CRK12
signaling pathway.

Conclusion

DDD853651 is a promising preclinical candidate for the treatment of visceral leishmaniasis with
a novel mechanism of action targeting L. donovani CRK12. Its potent in vitro and in vivo activity
warrants further investigation and development. This technical guide provides a foundational
repository of the current knowledge on DDD853651 to aid researchers in this endeavor. Further
studies are required to fully elucidate its pharmacokinetic profile, confirm its IUPAC name, and
provide a more detailed understanding of the CRK12 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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